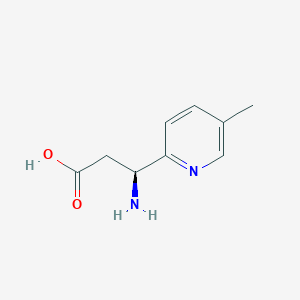![molecular formula C10H16N4 B13310818 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane](/img/structure/B13310818.png)
1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane is a heterocyclic compound that features a pyrimidine ring attached to a diazepane ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane typically involves the reaction of pyrimidine derivatives with diazepane under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a pyrimidine derivative reacts with a diazepane derivative in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce reduced diazepane derivatives .
Scientific Research Applications
1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Triazolo[1,5-a]pyrimidine: Known for its anticancer properties and used in medicinal chemistry.
Pyrimido[1,2-a]benzimidazole: Explored for its pharmacological use and biological activity.
Uniqueness
1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane is unique due to its specific combination of a pyrimidine ring and a diazepane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(pyrimidin-5-ylmethyl)-1,4-diazepane |
InChI |
InChI=1S/C10H16N4/c1-2-11-3-5-14(4-1)8-10-6-12-9-13-7-10/h6-7,9,11H,1-5,8H2 |
InChI Key |
ROERUZBVWUOEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


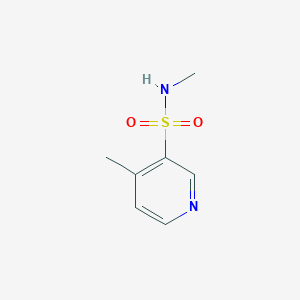
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
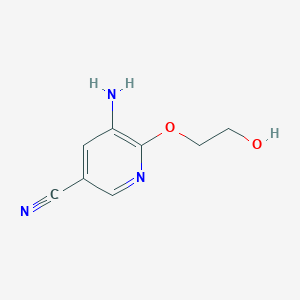
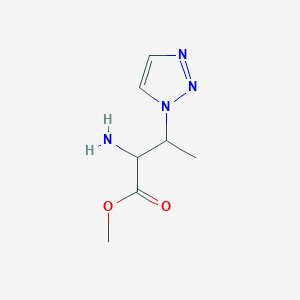
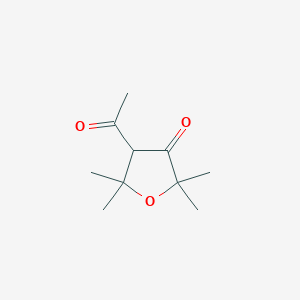
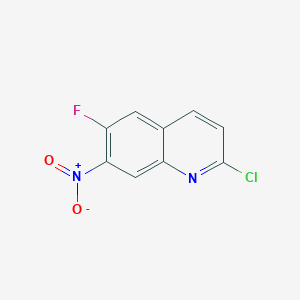

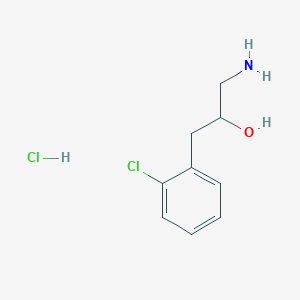
![3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13310802.png)
![2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13310808.png)
amine](/img/structure/B13310811.png)
![4-[(2,2-Dimethylpropyl)amino]butan-2-ol](/img/structure/B13310815.png)
![4-[(Methylamino)methyl]pyridine-2-sulfonamide](/img/structure/B13310822.png)
